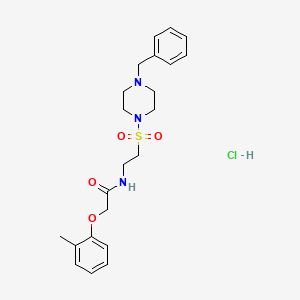

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide hydrochloride

Description

The compound N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide hydrochloride is a synthetic acetamide derivative featuring a benzylpiperazine sulfonyl group and an ortho-tolyloxy substituent. Its molecular structure integrates a sulfonamide bridge linking the piperazine ring to the ethylacetamide backbone, while the o-tolyloxy group (2-methylphenoxy) contributes to steric and electronic properties critical for biological interactions. Safety protocols for handling this compound emphasize avoiding ignition sources and ensuring proper ventilation, as outlined in safety data sheets .

Properties

IUPAC Name |

N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-2-(2-methylphenoxy)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4S.ClH/c1-19-7-5-6-10-21(19)29-18-22(26)23-11-16-30(27,28)25-14-12-24(13-15-25)17-20-8-3-2-4-9-20;/h2-10H,11-18H2,1H3,(H,23,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCOMQNTYOVPMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCCS(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide hydrochloride is a synthetic compound with a complex structure that includes a piperazine moiety, a sulfonamide group, and an aromatic ether. This compound is of significant interest in pharmacological research due to its potential therapeutic applications, particularly in the central nervous system (CNS) disorders.

Chemical Structure and Properties

The molecular formula for this compound is C21H28ClN3O3S. Its structural components are critical for its biological activity, particularly the benzylpiperazine unit, which is known for various pharmacological effects including anxiolytic and antidepressant activities.

Research indicates that the biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. The presence of the piperazine ring facilitates binding to specific receptors involved in neurotransmission, which can modulate signaling pathways associated with mood regulation and anxiety.

- Receptor Interaction : The compound may interact with serotonin and dopamine receptors, potentially influencing neurotransmitter release and receptor activation.

- Glycine Transporters : Studies have shown that related compounds exhibit significant activity as inhibitors of glycine transporters, which play a crucial role in regulating neurotransmitter levels in the CNS .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Anxiolytic Effects

A recent study investigated the anxiolytic effects of this compound in animal models. The results indicated a significant reduction in anxiety-like behaviors, correlating with increased serotonin receptor activity.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective capabilities of this compound against oxidative stress in neuronal cells. The findings revealed that treatment with the compound significantly reduced cell death and improved cell viability under stress conditions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features for Comparison

- Sulfonamide Linkage : The presence of a sulfonyl group enhances solubility and metabolic stability.

- Piperazine Substitution : Benzyl or methyl groups on the piperazine ring modulate receptor affinity.

- Aryloxy Groups: The position (ortho, para) and substituents (methyl, fluoro) on the phenoxy ring influence binding specificity.

Comparative Analysis of Structural Analogs

Table 1: Structural and Functional Comparison

Impact of Substituent Variations

- Sulfonyl vs. Non-Sulfonyl Analogs: Sulfonamide-containing compounds (e.g., ) exhibit higher aqueous solubility and stability compared to non-sulfonyl derivatives (e.g., ) .

- Piperazine Modifications : Benzylpiperazine (target compound) may enhance lipophilicity and CNS penetration versus methylpiperazine derivatives () .

Research Findings and Data Gaps

- Antimicrobial Potential: Thiazolidinone-acetamide hybrids () show antimicrobial activity, suggesting a possible avenue for evaluating the target compound .

- Data Needs : Comparative pharmacokinetic studies (e.g., logP, metabolic stability) and target-specific assays are required to validate structure-activity relationships.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and critical reaction conditions for preparing N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide hydrochloride?

- Methodology : Synthesis typically involves sequential functionalization of the piperazine core. Key steps include:

Sulfonylation of the piperazine moiety using sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

Nucleophilic substitution to introduce the ethylsulfonyl group, requiring controlled pH and temperature to avoid side reactions .

Acetamide formation via coupling of 2-(o-tolyloxy)acetic acid with the sulfonated intermediate, often using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF .

- Critical Parameters : Solvent choice (polar aprotic solvents preferred), inert atmosphere (N₂/Ar), and reaction monitoring via TLC .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Characterization Methods :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns (e.g., benzylpiperazine protons at δ 2.5–3.5 ppm, sulfonyl group integration) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ ~254 nm) for purity assessment (>95%) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Initial Screening :

- Receptor Binding Assays : Radioligand displacement studies for serotonin/dopamine receptors (common targets of piperazine derivatives) .

- Enzyme Inhibition : Fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition) to assess activity against neurological targets .

Advanced Research Questions

Q. How can researchers resolve contradictory activity data across in vitro and in vivo models for this compound?

- Experimental Design :

Dose-Response Curves : Validate IC₅₀/EC₅₀ values across multiple cell lines (e.g., HEK-293 vs. SH-SY5Y) .

Pharmacokinetic Profiling : Assess bioavailability and blood-brain barrier penetration using LC-MS/MS to explain discrepancies between in vitro potency and in vivo efficacy .

Metabolite Identification : Use tandem MS to detect active/inactive metabolites that may alter observed activity .

Q. What structural insights can be gained from X-ray crystallography or computational modeling?

- Structural Analysis :

- X-ray Crystallography : Resolve conformational flexibility of the piperazine ring and sulfonamide linker, which influence target binding .

- Molecular Dynamics (MD) Simulations : Model interactions with GPCRs (e.g., 5-HT₂A) to identify critical hydrogen bonds and hydrophobic contacts .

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective target engagement?

- SAR Strategies :

Analog Synthesis : Modify the o-tolyloxy group (e.g., electron-withdrawing substituents) to enhance metabolic stability .

Piperazine Substitution : Replace benzyl with heteroaromatic groups (e.g., pyridyl) to improve selectivity for σ receptors over off-targets .

Pharmacophore Mapping : Overlay docking poses with known inhibitors to identify conserved interaction motifs .

Q. What experimental approaches address the compound’s stability under physiological conditions?

- Stability Testing :

- pH-Dependent Degradation : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) with HPLC monitoring .

- Light/Thermal Stability : Accelerated stability studies (40°C/75% RH) to identify degradation products .

Data Contradiction and Validation

Q. How should researchers validate conflicting solubility data reported in different studies?

- Validation Protocol :

Solvent Screening : Test solubility in DMSO, PBS, and ethanol using nephelometry .

Standardized Protocols : Adopt USP guidelines for equilibrium solubility measurements (e.g., shake-flask method) .

Q. What strategies mitigate batch-to-batch variability in synthesis?

- Quality Control :

In-Process Controls (IPC) : Monitor intermediates via FTIR for consistent sulfonylation progress .

Design of Experiments (DoE) : Optimize reaction parameters (temperature, stoichiometry) using factorial design .

Methodological Resources

- Key References : Synthesis protocols , crystallography , and receptor binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.